molecular formula C20H22N2O2S B2448911 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851805-22-6

1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one

Cat. No.: B2448911
CAS No.: 851805-22-6
M. Wt: 354.47
InChI Key: NRYWBAAKYLVJRQ-UHFFFAOYSA-N
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Description

1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of zinc(II) complexes, which are characterized by various spectroscopic methods. These complexes are notable for their intramolecular hydrogen bonding and ionic characteristics (Tavman, 2006).

Chemical Reactions

  • It undergoes domino reactions with heterocyclic CH acids, leading to the cleavage of the substrate and formation of substituted pyrazoles and anilines. The reaction's outcome depends on the electrophilicity of the CH acid's α-carbon atom (Erkin & Ramsh, 2014).

Catalysis and Solvent-Free Synthesis

  • It plays a role in catalyst- and solvent-free synthesis processes, such as the microwave-assisted Fries rearrangement, which is significant in the field of regioselective synthesis (Moreno-Fuquen et al., 2019).

Role in Antimicrobial Activity

  • Derivatives of this compound have been explored as anti-Helicobacter pylori agents, demonstrating potent and selective activities against this gastric pathogen (Carcanague et al., 2002).

Potential in Pharmaceutical Development

  • Some derivatives are involved in the synthesis and biological evaluation of cyclooxygenase-2 inhibitors, contributing to the development of pharmaceuticals like celecoxib (Penning et al., 1997).

Molecular Structure Analysis

  • This compound is used in studies involving X-ray structural and theoretical analyses, contributing to a deeper understanding of molecular interactions and configurations (Lomov, 2019).

Application in Antihypertensive Research

  • Its derivatives have been synthesized and evaluated for antihypertensive activity, indicating its potential use in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-15-8-10-17(11-9-15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-6-4-3-5-7-18/h3-11,16H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYWBAAKYLVJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328333
Record name 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851805-22-6
Record name 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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